1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid
Description
1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid (CAS 886497-41-2) is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyrazine moiety at the 1-position and a carboxylic acid group at the 3-position. Its molecular formula is C₉H₁₀N₃O₂, with a molecular weight of 207.20 g/mol. Pyrazine, a six-membered aromatic ring with two nitrogen atoms, confers electron-deficient characteristics, while the pyrrolidine ring introduces conformational flexibility.
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-pyrazin-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)7-1-4-12(6-7)8-5-10-2-3-11-8/h2-3,5,7H,1,4,6H2,(H,13,14) |
InChI Key |
VQLGZTZKUSBOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of pyrazine-2-carboxylic acid with a suitable pyrrolidine derivative can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Indolizin-2-ylcarbonyl)pyrrolidine (192)
- Structure : Features an indolizine carbonyl group instead of pyrazine.
- Synthesis : Prepared via reaction of indolizine-2-carboxylic acid with 1,1'-carbonyldiimidazole and pyrrolidine (80% yield).
- Properties : Melting point 104–105°C , higher lipophilicity due to the indolizine moiety.
- Significance : Demonstrates the impact of aromatic fused-ring systems on thermal stability and synthetic accessibility .
(3R)-1-(2-Chlorophenyl)pyrrolidine-3-carboxylic Acid
- Structure : Substituted with a 2-chlorophenyl group instead of pyrazine.
- Properties : Molecular weight 225.67 g/mol ; the electron-withdrawing chlorine atom enhances acidity (pKa) and influences metal coordination.
- Applications: Potential use in asymmetric catalysis or as a ligand due to chirality .
2-Oxo-1-o-tolylpyrrolidine-3-carboxylic Acid (CAS 20841-80-9)
- Structure : Contains a ketone (2-oxo) and o-tolyl group.
- Impact : The oxo group increases hydrogen-bonding capacity, while the methylphenyl substituent enhances steric bulk, affecting solubility and crystallinity .
Ring Size Variation: Azetidine vs. Pyrrolidine
1-(Pyrazin-2-yl)azetidine-3-carboxylic Acid (CAS 1342386-90-6)
- Structure : Azetidine (4-membered ring) instead of pyrrolidine (5-membered).
- Properties : Smaller ring size increases ring strain, reducing conformational flexibility. Molecular formula C₈H₉N₃O₂ , weight 179.18 g/mol .
- Implications : Enhanced rigidity may improve target selectivity in drug design but could reduce synthetic yield due to strain .
Protective Group Modifications
(R)-1-Cbz-pyrrolidine-3-carboxylic Acid (CAS 188527-21-1)
- Structure : Benzyloxycarbonyl (Cbz) protective group at the 1-position.
- Properties : Molecular weight 249.27 g/mol ; the Cbz group masks the amine, altering solubility and enabling selective deprotection in peptide synthesis.
- Applications : Widely used in intermediate synthesis, contrasting with the unprotected pyrazine derivative, which may exhibit higher reactivity .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : Indolizine derivatives (e.g., compound 192) achieve high yields (~80%), suggesting robust coupling methodologies applicable to pyrazine analogs .
- Biological Relevance : The pyrazine moiety’s electron-deficient nature may enhance interactions with biological targets, such as kinases or metalloenzymes, compared to phenyl or indolizine groups .
- Chirality : Enantiopure derivatives like (3R)-1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid highlight the importance of stereochemistry in drug design, a factor less explored in the achiral pyrazine analog .
- Protective Groups : Cbz-protected derivatives dominate synthetic workflows, whereas unprotected analogs like the pyrazine compound may face stability challenges, contributing to their discontinued status .
Biological Activity
1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted with a pyrazine moiety and a carboxylic acid group. The presence of these functional groups contributes to its unique biological properties.
Anticancer Activity
Research indicates that derivatives of pyrazine, including 1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid, exhibit significant anticancer properties. For instance, compounds in this class have shown potent inhibitory effects against various cancer cell lines:
The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways such as NF-κB and ERK, which are critical in cancer cell proliferation and survival.
Neuroprotective Effects
1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid has also been evaluated for neuroprotective activities. In studies involving oxidative stress models, it demonstrated protective effects against neuronal cell death:
| Model | Effect | Reference |
|---|---|---|
| PC12 Cells | Reduced H₂O₂-induced death | |
| Cerebral Ischemia Model | Reduced infarct size |
These findings suggest potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.
Anti-inflammatory Properties
The compound has been reported to inhibit inflammatory pathways effectively. It shows promise in reducing the secretion of pro-inflammatory cytokines and inhibiting NF-κB translocation:
| Activity | Measurement | Reference |
|---|---|---|
| TNF-α Secretion | Inhibition observed | |
| NF-κB Activity | Significant reduction |
This activity positions it as a candidate for treating inflammatory disorders.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the efficacy and safety profiles of pyrazine derivatives:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value comparable to known chemotherapeutics like Adriamycin, indicating its potential as an anticancer agent.
- Neuroprotection in Animal Models : Research using middle cerebral artery occlusion (MCAO) models demonstrated that the compound significantly reduced neuronal damage, suggesting therapeutic potential in stroke recovery.
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid is crucial for optimizing its biological activity. Modifications to the pyrazine and pyrrolidine moieties can enhance potency and selectivity against target pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
